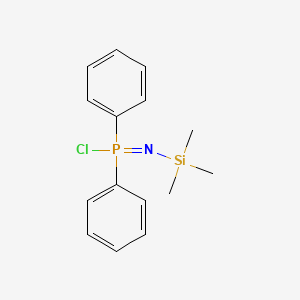
P,P-Diphenyl-N-(trimethylsilyl)phosphinimidic chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
P,P-Diphenyl-N-(trimethylsilyl)phosphinimidic chloride is a chemical compound that belongs to the class of iminophosphonamides. This compound contains a phosphorus-nitrogen double bond (P=N) and is characterized by the presence of diphenyl and trimethylsilyl groups attached to the phosphorus and nitrogen atoms, respectively. It is used in various chemical reactions and has applications in scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of P,P-Diphenyl-N-(trimethylsilyl)phosphinimidic chloride typically involves the reaction of diphenylphosphine with trimethylsilyl chloride in the presence of a base. The reaction is carried out under an inert atmosphere to prevent the formation of unwanted by-products. The reaction conditions include:
Temperature: Room temperature to 50°C
Solvent: Anhydrous solvents such as tetrahydrofuran (THF) or dichloromethane (DCM)
Base: Triethylamine or potassium tert-butoxide
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
化学反应分析
Types of Reactions
P,P-Diphenyl-N-(trimethylsilyl)phosphinimidic chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert it into phosphine derivatives.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.
Substitution: Nucleophiles like amines or alcohols in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Phosphine oxides
Reduction: Phosphine derivatives
Substitution: Phosphinimidic derivatives with various functional groups
科学研究应用
P,P-Diphenyl-N-(trimethylsilyl)phosphinimidic chloride has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to stabilize metal complexes.
Biology: Investigated for its potential as a bioactive molecule in enzyme inhibition studies.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the synthesis of advanced materials and catalysts.
作用机制
The mechanism of action of P,P-Diphenyl-N-(trimethylsilyl)phosphinimidic chloride involves its ability to act as a ligand, forming stable complexes with metal ions. The phosphorus-nitrogen double bond (P=N) provides a site for coordination, while the diphenyl and trimethylsilyl groups enhance its stability and reactivity. The molecular targets and pathways involved depend on the specific application, such as enzyme inhibition or catalysis.
相似化合物的比较
Similar Compounds
Iminophosphonamides: Compounds with similar P=N bonds but different substituents.
Phosphine oxides: Oxidized derivatives with P=O bonds.
Phosphinamides: Compounds with P-N single bonds.
Uniqueness
P,P-Diphenyl-N-(trimethylsilyl)phosphinimidic chloride is unique due to its combination of diphenyl and trimethylsilyl groups, which provide both steric and electronic effects, enhancing its stability and reactivity compared to other similar compounds.
属性
CAS 编号 |
90413-89-1 |
|---|---|
分子式 |
C15H19ClNPSi |
分子量 |
307.83 g/mol |
IUPAC 名称 |
chloro-diphenyl-trimethylsilylimino-λ5-phosphane |
InChI |
InChI=1S/C15H19ClNPSi/c1-19(2,3)17-18(16,14-10-6-4-7-11-14)15-12-8-5-9-13-15/h4-13H,1-3H3 |
InChI 键 |
SYAUVWIRGGLBLL-UHFFFAOYSA-N |
规范 SMILES |
C[Si](C)(C)N=P(C1=CC=CC=C1)(C2=CC=CC=C2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


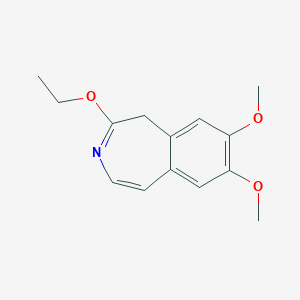
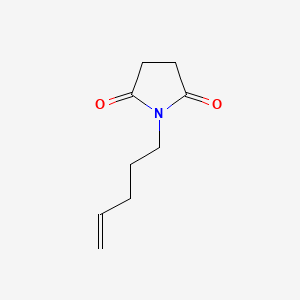
![([1,1'-Biphenyl]-2-yl)(cyclopropyl)methanone](/img/structure/B14366902.png)
![2-[Dibromo(phenyl)methyl]benzonitrile](/img/structure/B14366914.png)
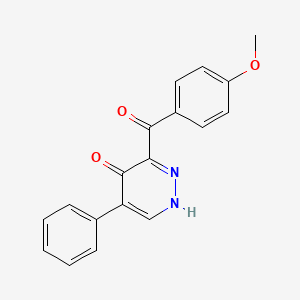
![1,3,3-Trimethyl-6-(phenylselanyl)-2-oxabicyclo[2.2.2]octane](/img/structure/B14366925.png)
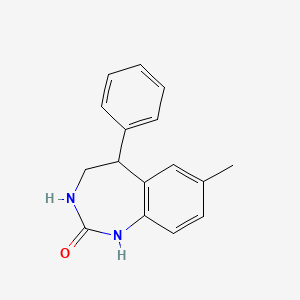
![N-[2-(Methylamino)ethyl]formamide](/img/structure/B14366934.png)
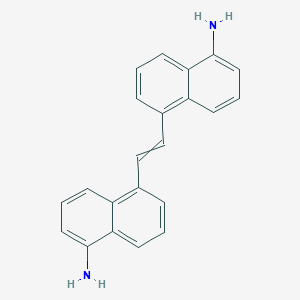

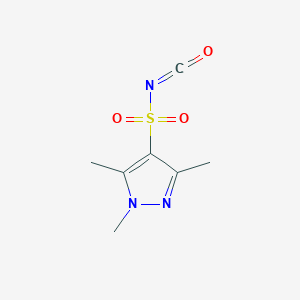
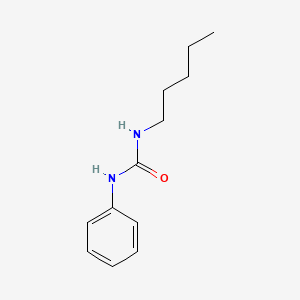
![[4-Methyl-6-(2-methylpropyl)pyrimidin-2-yl]cyanamide](/img/structure/B14366989.png)

